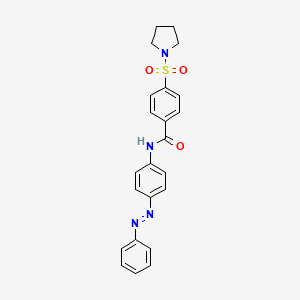

N-(4-(苯偶氮基)苯基)-4-(吡咯烷-1-磺酰基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4-(phenyldiazenyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide" is a benzamide derivative, a class of compounds that have been extensively studied for their biological activities. Benzamides are known to interact with various enzymes and receptors, which makes them valuable in medicinal chemistry. For instance, N-(Pyridin-3-yl)benzamides have been identified as selective inhibitors of human aldosterone synthase (CYP11B2), demonstrating the potential of benzamide derivatives in therapeutic applications .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the formation of an amide bond between an acid and an amine. In the context of similar compounds, the synthesis of carbon-14 labelled N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide was achieved through an aryllithium reaction with 14CO2, followed by amide formation . Another example includes the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine, with triethylamine as a catalyst . These methods highlight the versatility of synthetic approaches for benzamide derivatives, which could be applicable to the synthesis of "N-(4-(phenyldiazenyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide".

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using various spectroscopic and crystallographic techniques. For example, a heterocyclic benzamide compound was characterized using FT-IR, NMR, Mass spectroscopy, and single-crystal X-ray diffraction, providing detailed information about its molecular geometry and electronic structure . Such analytical methods are crucial for confirming the structure of newly synthesized compounds, including "N-(4-(phenyldiazenyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide".

Chemical Reactions Analysis

Benzamide derivatives can undergo a variety of chemical reactions, depending on their substituents and reaction conditions. The reactivity of the benzamide moiety can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the compound's interaction with biological targets or its stability under physiological conditions. The selective inhibition of CYP11B2 by N-(Pyridin-3-yl)benzamides is an example of a specific biochemical interaction facilitated by the chemical structure of the benzamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For instance, the introduction of a pyrrolidinyl group in N-[(3S)-pyrrolidin-3-yl]benzamides resulted in compounds with good central nervous system penetration and metabolic stability, indicating the importance of structural features in dictating the properties of these molecules . These properties are essential for the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

科学研究应用

医药化学应用

- 组蛋白脱乙酰酶抑制:结构上类似于所提化合物的化合物已被研究其作为抗癌药物的潜力,特别关注其抑制组蛋白脱乙酰酶、阻断癌细胞增殖和在体外和体内诱导细胞凋亡的能力 (Zhou et al., 2008)。

- κ-阿片受体拮抗剂:对具有吡咯烷磺酰基基序的化合物的研究导致了选择性 κ-阿片受体拮抗剂的发现,表明其在治疗抑郁症和成瘾症方面的潜力 (Grimwood et al., 2011)。

材料科学应用

- 聚酰胺和聚酰亚胺:在查询化合物中发现的结构基序让人想起芳香族聚酰胺和聚酰亚胺的合成中使用的那些,这些化合物以其优异的热稳定性、在极性溶剂中的溶解性和制造柔性薄膜和纤维的潜力而著称 (Yang & Lin, 1994)。

属性

IUPAC Name |

N-(4-phenyldiazenylphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3S/c28-23(18-8-14-22(15-9-18)31(29,30)27-16-4-5-17-27)24-19-10-12-21(13-11-19)26-25-20-6-2-1-3-7-20/h1-3,6-15H,4-5,16-17H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJQWCMCXATOCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201040245 |

Source

|

| Record name | Benzamide, N-[4-(2-phenyldiazenyl)phenyl]-4-(1-pyrrolidinylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201040245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

315232-45-2 |

Source

|

| Record name | Benzamide, N-[4-(2-phenyldiazenyl)phenyl]-4-(1-pyrrolidinylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201040245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Cyclopropylsulfamoyl)methyl]benzoic acid](/img/structure/B2525748.png)

![4-N-Cyclopropyl-4-N-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]-6-N,6-N-dimethylpyrimidine-4,6-diamine](/img/structure/B2525750.png)

![[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl benzoate](/img/structure/B2525757.png)

![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B2525762.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2525765.png)